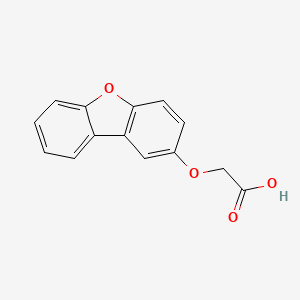
2-(Dibenzofuran-2-yl)-oxyessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dibenzofuran-2-yloxyacetic Acid is a chemical compound with the molecular formula C14H10O4 . It has diverse applications in scientific research. Its unique structure enables investigations in various fields like pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of benzofuran derivatives, such as 2-dibenzofuran-2-yloxyacetic Acid, involves complex chemical reactions. For instance, benzofurans can be synthesized by palladium-catalyzed decarbonylative C−H arylation . In this process, electron-rich bis (dialkylphosphine)s such as 1,2-bis (dicyclohexylphosphino)ethane (dcype) are critical as the ligand .Molecular Structure Analysis
The molecular structure of 2-dibenzofuran-2-yloxyacetic Acid is composed of a dibenzofuran core with an oxyacetic acid functional group . The dibenzofuran core is a heterocyclic compound that consists of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have been shown to exhibit a wide range of biological and pharmacological activities . These activities are often attributed to the unique chemical reactions these compounds undergo. For example, benzofuran derivatives have been found to interact with transporters similarly to MDMA .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
2-(Dibenzofuran-2-yl)-oxyessigsäure zeigt vielversprechende Antitumoreigenschaften. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass sie die Zellproliferation stört, Apoptose induziert und die Angiogenese hemmt. Weitere Untersuchungen laufen, um ihr Potenzial als Antikrebsmedikament zu nutzen .
Antibakterielle Anwendungen
Die Verbindung zeigt antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien. Sie stört die bakteriellen Zellmembranen und hemmt essentielle Enzyme, was sie zu einem wertvollen Kandidaten für neuartige Antibiotika macht. Forscher untersuchen ihre Wirksamkeit gegen arzneimittelresistente Stämme .
Antioxidative Eigenschaften
This compound wirkt als starkes Antioxidans, indem es freie Radikale abräumt und Zellen vor oxidativem Stress schützt. Ihre Rolle bei der Prävention altersbedingter Krankheiten und oxidativer Schäden bedarf weiterer Erforschung .
Antivirales Potenzial
Vorläufige Studien deuten darauf hin, dass diese Verbindung bestimmte Viren, einschließlich des Hepatitis-C-Virus (HCV), hemmen kann. Forscher untersuchen ihren Wirkmechanismus und ihr Potenzial als anti-HCV-Therapeutikum .
Synthetische Anwendungen
Chemiker haben neuartige Methoden zur Konstruktion von Benzofuranringen entwickelt, darunter solche, die this compound beinhalten. Diese Synthesewege ermöglichen die Herstellung komplexer polycyclischer Benzofuranderivate, die Anwendungen in der Wirkstoffforschung und Materialwissenschaft finden .
Natürliche Produktquellen
Obwohl this compound nicht direkt aus natürlichen Quellen isoliert wird, gehört sie zur größeren Klasse der Benzofuranverbindungen, die in höheren Pflanzen vorkommen. Diese Naturstoffe dienen als Inspiration für die Medikamentenentwicklung und liefern Einblicke in die biologischen Aktivitäten der Verbindung .
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Krebsforschung bis zur synthetischen Chemie. Ihre vielseitigen Eigenschaften machen sie zu einem faszinierenden Thema für weitere Untersuchungen. Wenn Sie detailliertere Informationen oder weitere Anwendungen wünschen, zögern Sie nicht zu fragen.
Wirkmechanismus
Target of Action
Benzofuran compounds, such as 2-dibenzofuran-2-yloxyacetic Acid, are ubiquitous in nature and have been shown to have strong biological activities For instance, it is suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. For instance, bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . A characteristic feature of this kind of degradation pathway is the generation of a yellow-colored metabolite identified as the enol of 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) . Another product called 4-(2-hydroxy-3-benzofuranyl)-2-oxo-3-butenoic acid can also be produced .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
The action environment of 2-dibenzofuran-2-yloxyacetic Acid can influence its action, efficacy, and stability. For instance, the removal of dioxins, a group of structurally related chemicals including dibenzofurans, from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action of 2-dibenzofuran-2-yloxyacetic Acid.
Zukünftige Richtungen
Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have shown potential in various fields, particularly in medicinal chemistry. For instance, new benzofuran hybrids have been synthesized as dual PI3K/VEGFR2 inhibitors targeting cancer . This suggests that 2-dibenzofuran-2-yloxyacetic Acid and similar compounds may have potential future applications in the development of new therapeutic agents .
Biochemische Analyse
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-dibenzofuran-2-yloxyacetic Acid is not well-defined. Benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzofuran derivatives are known to be involved in various metabolic pathways
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-dibenzofuran-2-yloxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPFPXXIRGPLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
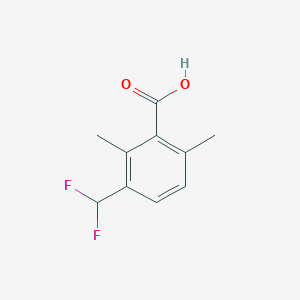
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)
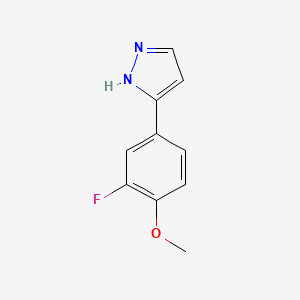
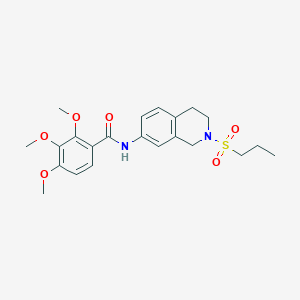
![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
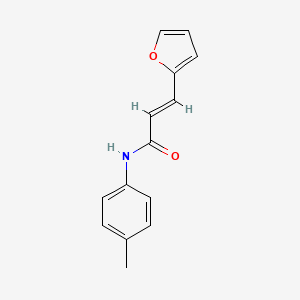
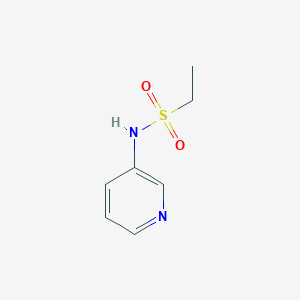

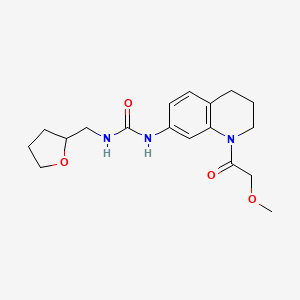
![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
